6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It is a heterocyclic compound that contains both pyrazole and pyridine rings, making it a valuable scaffold in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to participate in nucleophilic attack mechanisms, leading to the formation of new compounds .
Pharmacokinetics
As a solid compound , its bioavailability would be influenced by factors such as solubility, stability, and permeability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, air velocity can affect the distribution of the compound . Additionally, the compound should be stored at ambient temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.
Indazole: Contains a benzene ring fused to a pyrazole ring.
Uniqueness
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPNGXHBRUUOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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